N-alpha-Boc-Nepsilon-acetyl-L-lysine 7-amido-4-methylcoumarin

HDAC isoform selectivity fluorogenic substrate profiling class I/IIb deacetylase assay

N-alpha-Boc-Nepsilon-acetyl-L-lysine 7-amido-4-methylcoumarin (Boc-Lys(Ac)-AMC; CAS 233691-67-3; MW 445.51) is a small-molecule fluorogenic substrate originally introduced as MAL for non-isotopic histone deacetylase (HDAC) activity measurement. The compound comprises an Nα-tert-butyloxycarbonyl (Boc)-protected lysine with an Nε-acetyl group, coupled to a 7-amino-4-methylcoumarin (AMC) fluorophore (Ex/Em = 340–360/440–460 nm).

Molecular Formula C23H31N3O6
Molecular Weight 445.5 g/mol
Cat. No. B13386399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-alpha-Boc-Nepsilon-acetyl-L-lysine 7-amido-4-methylcoumarin
Molecular FormulaC23H31N3O6
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)OC(C)(C)C
InChIInChI=1S/C23H31N3O6/c1-14-12-20(28)31-19-13-16(9-10-17(14)19)25-21(29)18(8-6-7-11-24-15(2)27)26-22(30)32-23(3,4)5/h9-10,12-13,18H,6-8,11H2,1-5H3,(H,24,27)(H,25,29)(H,26,30)
InChIKeySUTRDULVNIPNLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-alpha-Boc-Nepsilon-acetyl-L-lysine 7-amido-4-methylcoumarin (Boc-Lys(Ac)-AMC): A Class-Selective Fluorogenic HDAC Substrate for Procurement Decisions


N-alpha-Boc-Nepsilon-acetyl-L-lysine 7-amido-4-methylcoumarin (Boc-Lys(Ac)-AMC; CAS 233691-67-3; MW 445.51) is a small-molecule fluorogenic substrate originally introduced as MAL for non-isotopic histone deacetylase (HDAC) activity measurement [1]. The compound comprises an Nα-tert-butyloxycarbonyl (Boc)-protected lysine with an Nε-acetyl group, coupled to a 7-amino-4-methylcoumarin (AMC) fluorophore (Ex/Em = 340–360/440–460 nm) . In the standard two-step assay, HDAC-mediated Nε-deacetylation yields Boc-Lys-AMC, which is subsequently cleaved by trypsin to release fluorescent AMC for quantification . It is the most widely commercially available fluorogenic HDAC substrate, distributed by Bachem (I-1875), Cayman Chemical, MedChemExpress, and others with typical purities ≥98% (HPLC) .

Why Boc-Lys(Ac)-AMC Cannot Be Simply Replaced by Other AMC-Conjugated Lysine Derivatives in HDAC Research


Although the fluorogenic HDAC substrate market includes several acyl-lysine-AMC derivatives, these compounds are not functionally interchangeable. The identity of the Nα-protecting group (Boc vs. acetyl vs. Cbz) and the Nε-acyl moiety (acetyl vs. trifluoroacetyl vs. crotonyl) jointly determine which HDAC isoforms recognize and deacetylate the substrate [1]. Boc-Lys(Ac)-AMC is selectively deacetylated by HDAC class I (HDAC1/2/3) and class IIb (HDAC6), whereas its closest commercial analog Boc-Lys(Tfa)-AMC is selective for class IIa (HDAC4/5/7/9) and, to a lesser extent, HDAC8/10/11 [2]. The Nα-Boc group further confers cell permeability that is absent in peptide-based substrates, enabling live-cell and in vivo pharmacodynamic assays that cannot be replicated with lysate-only alternatives [3]. Substituting with Ac-Lys-AMC (CAS 156661-42-6, also misleadingly termed MAL in some vendor catalogs) introduces a different Nα-protection strategy that alters both enzyme recognition and cellular uptake characteristics .

Quantitative Comparative Evidence for Boc-Lys(Ac)-AMC vs. Closest Analogs in HDAC Research Applications


HDAC Isoform Class Selectivity: Boc-Lys(Ac)-AMC Targets Class I/IIb While Boc-Lys(Tfa)-AMC Targets Class IIa

Boc-Lys(Ac)-AMC (SubAc) displays substrate selectivity for HDAC class I (HDAC1, 2, 3) and class IIb (HDAC6), while Boc-Lys(Tfa)-AMC (SubTfa) is selective for HDAC class IIa (HDAC4, 5, 7, 9) and, to a lesser extent, HDAC8/10/11. This differential selectivity has been independently confirmed across recombinant enzyme panels, cell lysate-based assays, and in-cell testing systems [1]. In the three-substrate cell-test system (s3CTS) developed by Kleymenova et al. (2024), the class I-selective inhibitors UF010 and Tacedinaline reduced SubAc deacetylation by approximately 50% in HCT116 cells, with the residual signal attributed to HDAC6 class IIb activity, while the class IIa-selective inhibitor TMP269 caused an almost complete drop in SubTfa signal without affecting SubAc [2]. The Nature Communications study (2013) explicitly labeled Boc-Lys(Ac)-AMC as a class I (HDAC1, 2, 3, and 8)- and class IIb (HDAC6 and 10)-specific substrate in live-cell enzymatic activity measurements across HCT116 and HeLa cancer cells [3].

HDAC isoform selectivity fluorogenic substrate profiling class I/IIb deacetylase assay

Cell Permeability Enables Live-Cell HTS: Z' = 0.88 and S/N = 5.7 Demonstrated in Robotic Screening Format

Boc-Lys(Ac)-AMC is intrinsically cell-permeable due to its Nα-Boc protection, a property that distinguishes it from peptide-based HDAC substrates that require cell lysis prior to measurement. Ciossek et al. (2008) developed a homogeneous cellular HDAC assay using Boc-K(Ac)-AMC that achieved a Z' factor of 0.88 and a signal-to-noise ratio of 5.7 when adapted to a Tecan Genesis Freedom robotic workstation, indicating an exceptionally robust assay suitable for medium-throughput compound library screening [1]. The assay was validated with known HDAC inhibitors (SAHA, LBH589, TSA, MS-275) and the IC50 values from concentration-effect curves correlated well with EC50 values from a Cellomics ArrayScan histone H3 hyperacetylation assay [1]. Furthermore, Bonfils et al. (2008) leveraged this cell permeability to monitor MGCD0103-mediated HDAC inhibition across a translational continuum: in cultured cancer cells in vitro, in peripheral white blood cells ex vivo, in mice in vivo, and in human patients, demonstrating sustained pharmacodynamic effects for up to 48 hours post-dose [2].

cell-permeable HDAC substrate high-throughput screening live-cell enzymatic assay

Defined Kinetic Parameters for HDAC1 Enable Rational Inhibitor Screening: Km = 58.89 μM

The Km of Boc-Lys(Ac)-AMC for recombinant human HDAC1 was experimentally determined as 58.89 μM using a serial dilution protocol (initial substrate concentration 512 μM, 1:2 serial dilution) with 4.5 nM HDAC1 in FB188 buffer at 30°C, 1-hour incubation, followed by trypsin development (1.7 mg/mL) and fluorescence detection at Ex/Em 340/460 nm [1]. Using this Km value, the assay was applied to determine SAHA IC50 against HDAC1 at a substrate concentration of 20 μM, yielding an IC50 of 374 nM [1]. This well-characterized kinetic parameter enables researchers to select appropriate substrate concentrations for inhibitor screening (typically at or below Km to ensure accurate competitive inhibitor IC50 determination) without requiring de novo kinetic characterization. The same substrate has been validated for HDAC isoforms 1, 2, 3, and 6 as well as the bacterial HDAC-like amidohydrolase HDAH from Bordetella/Alcaligenes strain FB188 [1].

HDAC1 Michaelis-Menten kinetics fluorogenic substrate Km determination HDAC inhibitor IC50 assay optimization

MAL vs. Z-MAL: Boc-Lys(Ac)-AMC Shows Relative Preference for Class II HDACs with Defined Conversion Rate Differences

The original MAL substrate (Boc-Lys(Ac)-AMC) and its Cbz-modified analog Z-MAL were directly compared by Heltweg et al. (2003). Z-MAL is characterized by an increased rate of conversion by histone deacetylases of classes I and II and by sirtuins (class III HDACs), allowing for shorter assay times in inhibitor screening [1]. Critically, MAL (Boc-Lys(Ac)-AMC) shows some relative preference toward class II HDACs, indicating that subtype selectivity in small-molecule HDAC substrates is achievable through Nα-protecting group modification alone [1]. Both MAL and Z-MAL were the first nonradioactive substrates demonstrated to work with class III sirtuin enzymes [1]. This established structure-activity relationship provides a rational basis for choosing Boc-Lys(Ac)-AMC (MAL) when class II-preferential readout is desired, versus Z-MAL when broader class I/II/III coverage with faster kinetics is prioritized.

MAL substrate Z-MAL comparison HDAC class II preference sirtuin substrate

Nα-Boc Protection Confers Aminopeptidase Resistance Absent in Nα-Acetyl Analogs During Complex Biological Matrices

The Nα-tert-butyloxycarbonyl (Boc) group in Boc-Lys(Ac)-AMC serves a dual function: it enhances cell permeability and provides steric protection against non-specific Nα-cleavage by aminopeptidases present in complex biological matrices such as cell lysates, tissue extracts, and clinical samples. In contrast, Ac-Lys-AMC (CAS 156661-42-6), which carries an Nα-acetyl group, is structurally distinct and is cataloged by some vendors under the same 'MAL' nomenclature, creating a procurement risk of incorrect specification . The Boc group is acid-labile but stable under physiological and neutral pH assay conditions, whereas the Ac group provides no equivalent steric bulk for aminopeptidase shielding [1]. This distinction has practical significance for ex vivo and in vivo applications: Bonfils et al. (2008) successfully used Boc-Lys(Ac)-AMC in peripheral white blood cell lysates ex vivo, mouse tumor xenografts in vivo, and clinical patient samples without reporting substrate degradation issues, confirming matrix compatibility [2].

Boc protection stability aminopeptidase resistance Ac-Lys-AMC comparison ex vivo HDAC assay

Optimal Procurement-Critical Application Scenarios for N-alpha-Boc-Nepsilon-acetyl-L-lysine 7-amido-4-methylcoumarin


Class I/IIb HDAC Inhibitor High-Throughput Screening (HTS) Campaigns Using Recombinant Enzymes or Nuclear Extracts

When screening compound libraries against HDAC1, HDAC2, HDAC3, or HDAC6, Boc-Lys(Ac)-AMC is the substrate of choice. Its defined Km of 58.89 μM for HDAC1 enables immediate assay setup at substrate concentrations of 10–20 μM (0.17–0.34 × Km) for accurate competitive inhibitor IC50 determination without de novo kinetic characterization [1]. The substrate has been validated across multiple recombinant HDAC isoform sources and HeLa nuclear extract-based assays, with extensive public IC50 data deposited in BindingDB and PubChem BioAssay (AID 1178593) providing cross-study benchmarking references [2]. The homogeneous two-step trypsin-coupled format eliminates radioactivity and chromatographic separation steps required by legacy HDAC assays [3].

Live-Cell Pharmacodynamic Biomarker Assays from Preclinical to Clinical Development

Boc-Lys(Ac)-AMC is uniquely positioned as the only fluorogenic HDAC substrate validated across the full translational continuum: in vitro cell culture, ex vivo peripheral blood cells, in vivo mouse models, and human clinical trials. The cell permeability conferred by the Nα-Boc group allows direct addition to culture medium at 25–30 μM for intracellular HDAC activity measurement without transfection or microinjection [1]. Bonfils et al. (2008) demonstrated that HDAC inhibition by MGCD0103 could be monitored for 48 hours post-dose in cancer patients using this substrate, establishing clinical pharmacodynamic biomarker utility that no peptide-based alternative has replicated [2]. For industrial drug development programs requiring a single substrate from lead optimization through Phase I/II clinical biomarker studies, Boc-Lys(Ac)-AMC eliminates the need for substrate re-validation at each stage.

Orthogonal Class Selectivity Profiling Using Boc-Lys(Ac)-AMC and Boc-Lys(Tfa)-AMC in Parallel

The orthogonal selectivity of Boc-Lys(Ac)-AMC (class I/IIb) and Boc-Lys(Tfa)-AMC (class IIa) enables a two-substrate discrimination system for HDAC inhibitor class selectivity [1]. An inhibitor that suppresses Boc-Lys(Ac)-AMC deacetylation but not Boc-Lys(Tfa)-AMC deacetylation is class I/IIb-selective (e.g., UF010, Tacedinaline), while the inverse pattern indicates class IIa selectivity (e.g., TMP269, Cmpd13) [2]. This dual-substrate approach has been implemented both in recombinant enzyme panels and in the three-substrate cell-test system (s3CTS) using intact HCT116 cells [2]. Procuring both substrates from a single vendor (e.g., Bachem I-1875 for Boc-Lys(Ac)-AMC and I-1985 for Boc-Lys(Tfa)-AMC) ensures lot-to-lot consistency in the selectivity profiling workflow [3].

Robotic HDAC Activity Screening in Intact Cells for Oncology Drug Discovery

Ciossek et al. (2008) established that the Boc-Lys(Ac)-AMC cellular HDAC assay, when adapted to a Tecan Genesis Freedom robotic workstation, achieves a Z' factor of 0.88 with a signal-to-noise ratio of 5.7—metrics that exceed industry standards for HTS qualification (Z' > 0.5) [1]. The homogeneous format (no wash steps, no cell lysis before detection) makes it directly compatible with automated liquid handling systems. The assay was used to profile an HDAC inhibitor-focused library in a medium-throughput screening campaign, with cellular HDAC inhibition data correlating well with both cytotoxicity and histone H3 hyperacetylation readouts in HeLa cells [1]. For industrial screening operations, this represents a validated, publication-backed protocol requiring no in-house assay development beyond compound and cell line adaptation.

Quote Request

Request a Quote for N-alpha-Boc-Nepsilon-acetyl-L-lysine 7-amido-4-methylcoumarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.